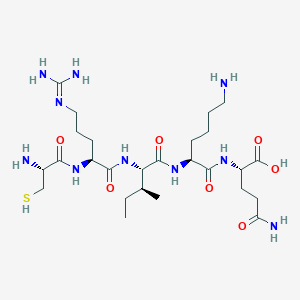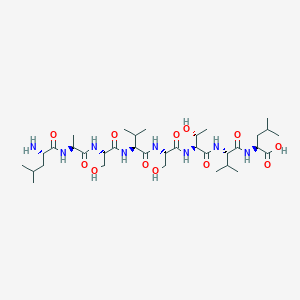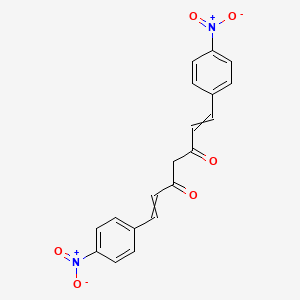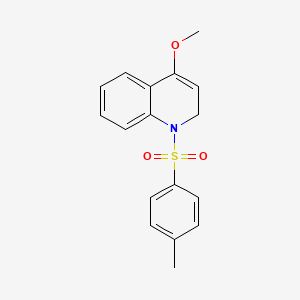![molecular formula C18H13F3 B14231838 5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene CAS No. 797047-71-3](/img/structure/B14231838.png)
5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene: is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons. This compound is characterized by the presence of multiple fluorine atoms and a butenyl group attached to a benzene ring. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 4-fluorophenylacetylene.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and require the use of catalysts such as palladium complexes and copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the double bonds or reduce the fluorinated aromatic ring.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene: has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: The compound’s fluorinated nature can be exploited in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor in the synthesis of potential drug candidates.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers or coatings, which exhibit unique properties like chemical resistance and low surface energy.
作用机制
The mechanism by which 5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and stability.
相似化合物的比较
5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene: can be compared with other similar fluorinated aromatic compounds, such as:
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]benzene: Lacks the butenyl group, resulting in different chemical and physical properties.
5-(But-3-en-1-yl)-1,3-difluorobenzene:
4-Fluorophenylacetylene: A simpler compound that serves as a building block in the synthesis of more complex fluorinated molecules.
The uniqueness of This compound
属性
CAS 编号 |
797047-71-3 |
|---|---|
分子式 |
C18H13F3 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
5-but-3-enyl-1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H13F3/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(19)9-6-13/h2,5-6,8-9,11-12H,1,3-4H2 |
InChI 键 |
YCVSIWXNBUNXKB-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)




![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)



